

Friedelin vs. Other Pentacyclic Triterpenoids

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Compound Focus: Friedelin

CAS No.: 559-74-0

Cat. No.: S528492

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Feature	Friedelin	Betulinic Acid	Oleanolic Acid	Ursolic Acid	Lupeol
Triterpene Type	Friedelane [1]	Lupane [2]	Oleanane [2]	Ursane [2]	Lupane [2]
Key Structural Feature	Ketone group at C-3 (friedelan-3-one); Most rearranged pentacyclic triterpene [3] [4]	Carboxylic acid group at C-17 [2]	Hydroxyl group at C-3; carboxylic acid group at C-17 [2]	Hydroxyl group at C-3; carboxylic acid group at C-17 [2]	Hydroxyl group at C-3 [2]
Molecular Formula	C ₃₀ H ₅₀ O [1]	C ₃₀ H ₄₈ O ₃ [2]	C ₃₀ H ₄₈ O ₃ [2]	C ₃₀ H ₄₈ O ₃ [2]	C ₃₀ H ₅₀ O [2]
Molecular Weight (g/mol)	426.7 [1] [4]	456.7	456.7	456.7	426.7
cLogP (Measure of Lipophilicity)	7.59 (High) [5]	~6.5 (High, estimated)	~6.5 (High, estimated)	~6.5 (High, estimated)	~6.5 (High, estimated)
Water Solubility	Insoluble [1] [4]	Poor [2]	Poor [2]	Poor [2]	Poor
Key Pharmacological Activities	Apoptosis induction (Oral cancer) [6], Antimicrobial [7] [1], Antioxidant,	Cytotoxic (Selective for cancer cells) [2], Anti-	Anti-inflammatory, Hepatoprotective, Anti-diabetic [2]	Anti-inflammatory, Antioxidant, Anti-cancer [2]	Anti-inflammatory, Anticancer [2]

Feature	Friedelin	Betulinic Acid	Oleanolic Acid	Ursolic Acid	Lupeol
	Hepatoprotective [7] [4]	inflammatory, Antiviral			
Reported Mechanism in Cancer	Intrinsic Apoptosis Pathway: Upregulates Bax, Caspase-3, p53; Downregulates Bcl-2 [6]	Mitochondrial Apoptosis Pathway [2]	Cell cycle arrest, Apoptosis induction [2]	Inhibition of multiple cancer cell signaling pathways [2]	Modulation of multiple pro-inflammatory and oncogenic pathways [2]

Experimental Data and Protocols for Friedelin

For researchers, the following key experimental findings and methodologies provide a foundation for further investigation.

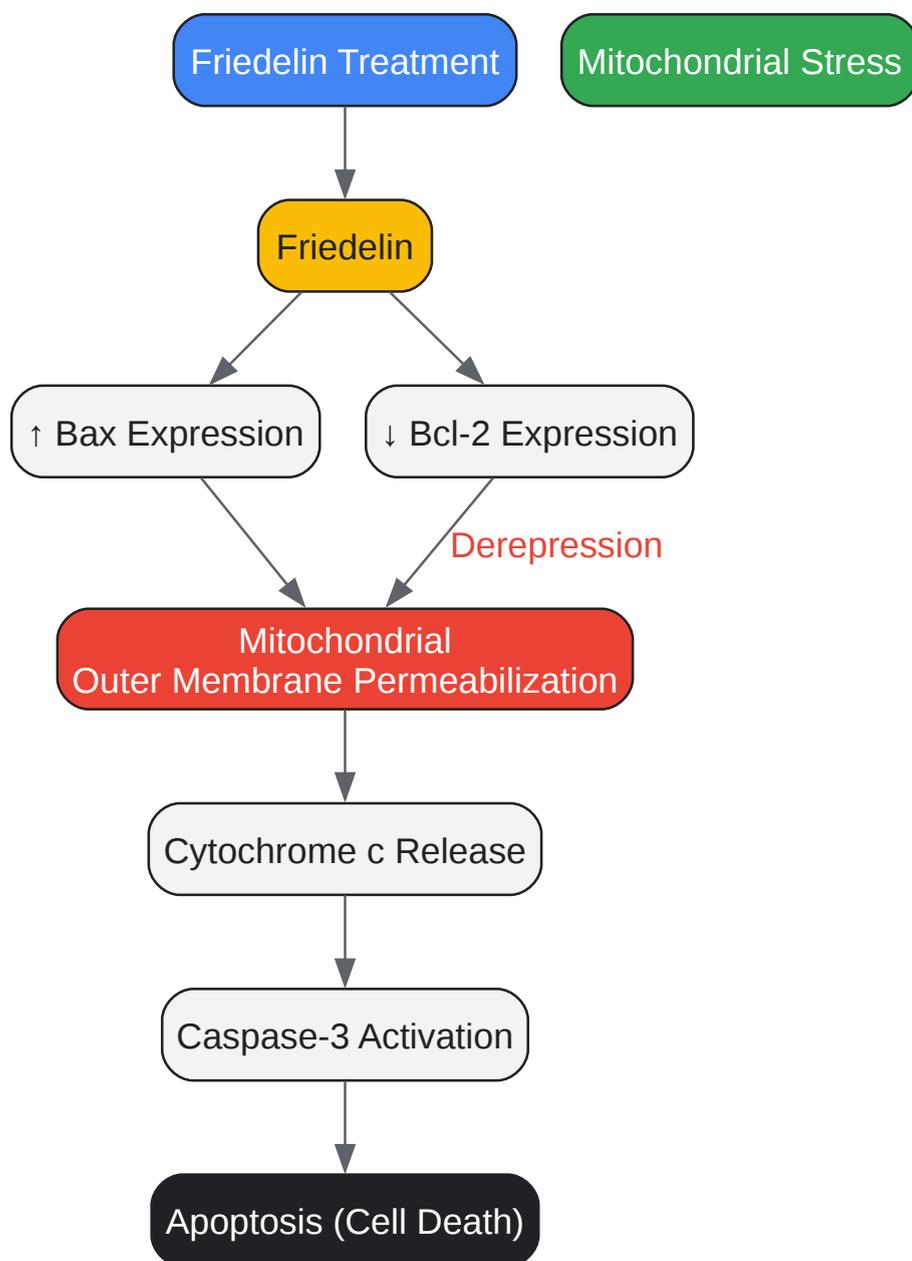
In Silico and In Vitro Anticancer Evidence

A 2025 study on oral cancer (KB cells) provides a clear experimental workflow and results for **Friedelin's** pro-apoptotic activity [6].

- **Molecular Docking:** **Friedelin** showed strong binding affinities to key apoptotic regulators:
 - **Bax:** -8.3 kcal/mol
 - **Bcl-2:** -8.0 kcal/mol These interactions suggest a mechanism where **Friedelin** promotes apoptosis by activating pro-apoptotic Bax and inhibiting anti-apoptotic Bcl-2 [6].
- **Cell Viability (MTT) Assay:**
 - **Purpose:** To determine the cytotoxic effect of **Friedelin** on KB oral cancer cells.
 - **Protocol:** KB cells are treated with varying concentrations of **Friedelin** for 24-72 hours. MTT solution is added and incubated. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and absorbance is measured. Viability is calculated relative to untreated control cells.
 - **Finding:** **Friedelin** exhibited a **dose-dependent and time-dependent cytotoxic effect** on KB cells [6].

- **Apoptosis Detection (Annexin V-FITC/PI Flow Cytometry):**
 - **Purpose:** To distinguish and quantify apoptotic and necrotic cell populations.
 - **Protocol:** Treated and control cells are stained with Annexin V-FITC (binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, stains DNA in necrotic cells where membrane integrity is lost). Cell populations are analyzed using a flow cytometer.
 - **Finding:** Assay confirmed **Friedelin's** ability to **induce apoptosis** in KB cells [6].
- **Gene Expression Analysis (qRT-PCR):**
 - **Purpose:** To validate the expression of genes involved in the intrinsic apoptotic pathway.
 - **Protocol:** mRNA is isolated from **Friedelin**-treated and control KB cells, reverse-transcribed to cDNA, and used as a template for quantitative PCR with gene-specific primers for *Bax*, *Bcl-2*, *Caspase-3*, and *TP53*.
 - **Finding:** Confirmed **upregulation of Bax, Caspase-3, and TP53** and **downregulation of Bcl-2** [6].

This mechanism of **Friedelin** inducing apoptosis via the intrinsic pathway can be visualized as follows:

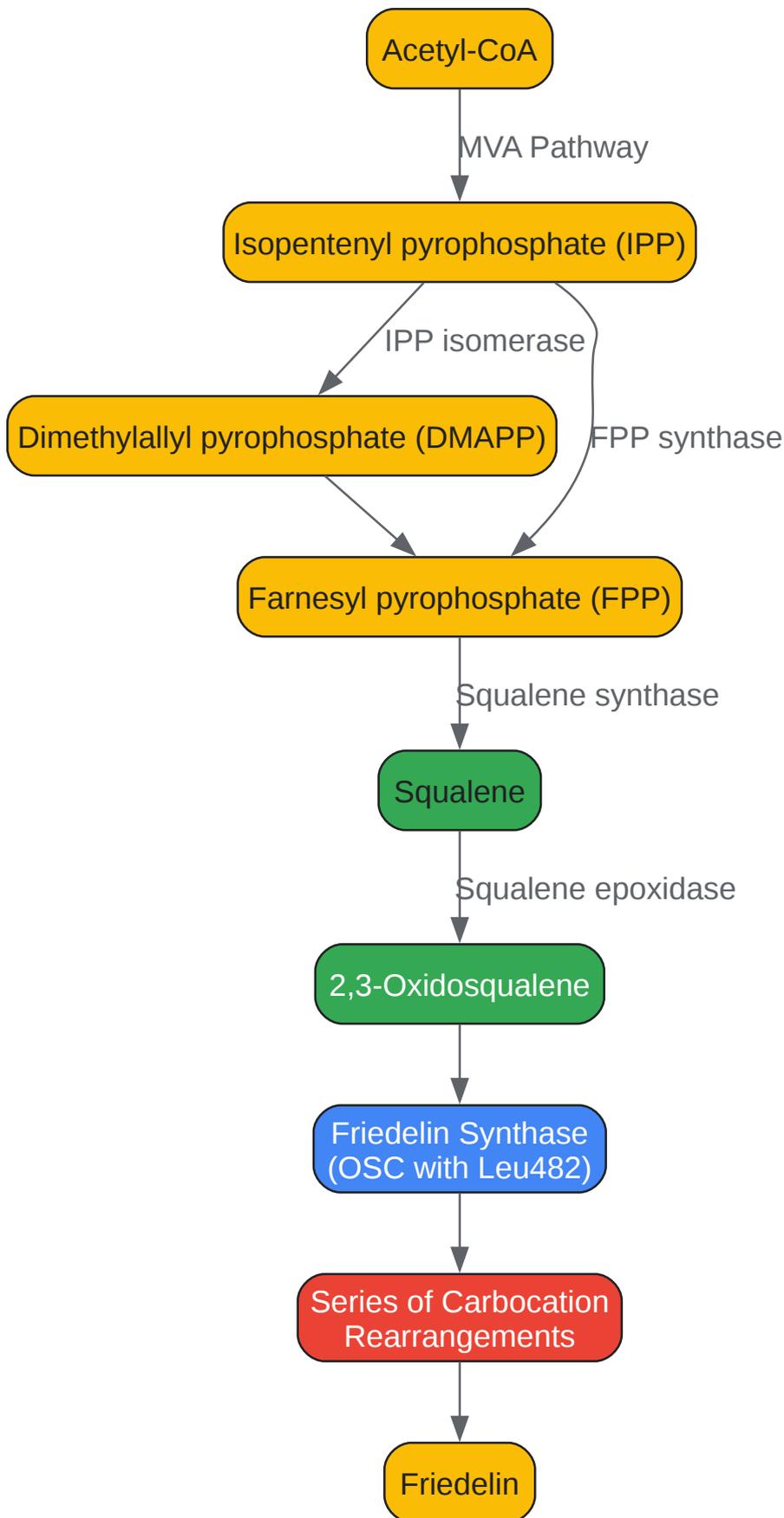


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Biosynthesis Pathway

Friedelin's unique structure results from a complex biosynthesis pathway. The key enzyme is **Friedelin Synthase**, an oxidosqualene cyclase (OSC) [3] [4]. A critical study on *Maytenus ilicifolia* **Friedelin** Synthase identified that a **leucine residue at position 482** (Leu482), two amino acids upstream of the conserved DCTAE active site motif, is essential for its product specificity. Mutagenesis of Leu482 to valine, threonine, or isoleucine resulted in the production of different pentacyclic triterpenes instead of **Friedelin** [3].

The general biosynthetic route from primary metabolism to **Friedelin** is outlined below:



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Research Implications and Considerations

- **Overcoming Solubility Challenges:** Like many triterpenoids, **Friedelin**'s high lipophilicity and poor water solubility pose challenges for drug development. Recent strategies involve **nano-formulations** (e.g., polymeric nanoparticles, liposomes, nano-emulsions) to enhance its bioavailability and targeted delivery [2] [7].
- **Biosynthetic Production:** To address the limited supply from natural plant sources, **synthetic biology** approaches have been successfully employed. This includes using **CRISPR/Cas9** and gene overexpression in genetically engineered yeast (*Saccharomyces cerevisiae*) for the microbial production of **Friedelin** [7] [4].
- **Broad Therapeutic Potential:** Beyond its prominent anticancer activity, research indicates **Friedelin** possesses **anti-inflammatory, antioxidant, antimicrobial, neuroprotective, and antidiabetic** activities, making it a versatile compound for further pharmacological exploration [7] [1] [4].

In summary, **Friedelin** stands out among triterpenoids due to its unique ketone-bearing friedelane skeleton and strong, experimentally validated ability to activate the intrinsic pathway of apoptosis. Its progression into a viable therapeutic agent will depend on ongoing research aimed at improving its drug-like properties and confirming its efficacy in vivo.

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